1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Description
1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, multiple methyl groups, and a prop-2-enyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-5-10-25-18(28)16-17(24(4)20(25)29)22-19-26(23-12(2)13(3)27(16)19)11-14-6-8-15(21)9-7-14/h5-9,13H,1,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJNYFMUYTNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorophenyl compounds. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Alkylation: reactions to add the methyl and prop-2-enyl groups.
Cyclization: reactions to form the purine-triazine core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Catalysts: to enhance reaction rates and yields.
Purification techniques: such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing cellular processes at the transcriptional level.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine:
Theophylline: Another purine derivative with bronchodilator properties, differing in its methylation pattern.
Uniqueness
1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
